2,6-Dimethylanisole

Catalog No.
S749430
CAS No.
1004-66-6
M.F
C9H12O
M. Wt
136.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethylanisole

CAS Number

1004-66-6

Product Name

2,6-Dimethylanisole

IUPAC Name

2-methoxy-1,3-dimethylbenzene

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C9H12O/c1-7-5-4-6-8(2)9(7)10-3/h4-6H,1-3H3

InChI Key

GFNZJAUVJCGWLW-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OC

Canonical SMILES

CC1=C(C(=CC=C1)C)OC

Primary Use: Pharmaceutical Intermediate

The primary application of 2,6-Dimethylanisole in scientific research lies in its role as a pharmaceutical intermediate. It serves as a building block for the synthesis of various pharmaceuticals, including methoxymetacyclophanes. Methoxymetacyclophanes are a class of compounds with potential applications in the treatment of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease []. Studies suggest that methoxymetacyclophanes may help protect nerve cells from damage [].

Potential Applications in Material Science

While research is still ongoing, 2,6-Dimethylanisole shows potential applications in material science. Its aromatic structure and functional groups suggest possible use in the development of liquid crystals or polymers with specific properties. However, further research is needed to explore these potential applications in detail [, ].

2,6-Dimethylanisole, also referred to as 1-methoxy-2,6-dimethylbenzene, is characterized by its clear yellow liquid appearance. It has the molecular formula C₉H₁₂O and a molecular weight of 136.19 g/mol. The compound features a methoxy group attached to a dimethyl-substituted aromatic ring, contributing to its unique chemical behavior and applications in various fields .

  • Toxicity: Limited data exists on the specific toxicity of 2,6-dimethylanisole. However, as with most organic solvents, it's advisable to handle it with caution and avoid inhalation or ingestion [].
  • Flammability: 2,6-Dimethylanisole is considered a flammable liquid with a flash point of 52 °C (126 °F) []. Proper storage and handling procedures are crucial to avoid fire hazards.
Typical of aromatic compounds. Notably:

  • Electrophilic Substitution: The compound can undergo electrophilic benzylation and nitration. Studies have shown that it reacts with electrophilic allylating agents to form various substituted products .
  • Deoxygenation Reactions: It can also be involved in selective deoxygenation processes when treated with specific catalysts like molybdenum carbide .

Research indicates that 2,6-dimethylanisole exhibits antimicrobial properties. Its derivatives have been studied for potential use in pharmaceuticals due to their ability to inhibit certain bacterial strains. The compound's structure allows it to interact favorably with biological systems, making it a candidate for further exploration in medicinal chemistry .

The synthesis of 2,6-dimethylanisole can be achieved through several methods:

  • Methylation of 2,6-Dimethylphenol: One common method involves the reaction of 2,6-dimethylphenol with dimethyl carbonate in the presence of catalysts such as dimanganese decacarbonyl at elevated temperatures (around 180°C) to yield high purity of the product .
  • Other Synthetic Routes: Various other synthetic pathways exist that utilize different starting materials and conditions to achieve similar results .

2,6-Dimethylanisole finds applications across multiple industries:

  • Fragrance Industry: It is used as a fragrance component due to its pleasant aroma.
  • Flavoring Agent: The compound is utilized in food products for flavor enhancement.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of other organic compounds and pharmaceuticals .

Studies on the interactions of 2,6-dimethylanisole with other chemical species reveal its potential reactivity patterns. For instance:

  • Aggregation Behavior: Research has explored the aggregation of lithium phenolate derivatives related to 2,6-dimethylanisole under various conditions, highlighting its behavior in different solvents and temperatures .
  • Reactivity with Electrophiles: The compound's reactivity towards electrophiles has been extensively studied, providing insights into its application in synthetic organic chemistry .

Several compounds share structural similarities with 2,6-dimethylanisole. Here are some notable examples:

Compound NameStructureUnique Features
2-MethylanisoleC₇H₈OContains only one methyl group on the aromatic ring.
4-MethylanisoleC₇H₈OMethyl group positioned para to the methoxy group.
3,4-DimethylphenolC₈H₁₀OContains two methyl groups on the phenolic structure but lacks a methoxy group.
GuaiacolC₈H₈O₂Contains both a methoxy and a hydroxyl group; used as an antiseptic.

Uniqueness: 2,6-Dimethylanisole is unique due to its specific arrangement of substituents that influence its chemical reactivity and biological activity compared to these similar compounds.

2,6-Dimethylanisole (CAS: 1004-66-6) is an anisole derivative characterized by two methyl groups positioned at the 2 and 6 positions of the benzene ring, with a methoxy group at position 1. Its systematic IUPAC name is 2-methoxy-1,3-dimethylbenzene.

Basic Chemical Information

PropertyValue
Molecular FormulaC9H12O
Molecular Weight136.19 g/mol
CAS Registry Number1004-66-6
IUPAC Name2-methoxy-1,3-dimethylbenzene
InChI KeyGFNZJAUVJCGWLW-UHFFFAOYSA-N
SMILES NotationCOC1=C(C)C=CC=C1C

The structure of 2,6-dimethylanisole features a benzene ring with two methyl groups in the ortho positions relative to the methoxy group, creating a symmetrical arrangement that influences its chemical behavior and reactivity.

XLogP3

3

Boiling Point

182.5 °C

LogP

3.02 (LogP)

Other CAS

1004-66-6

Wikipedia

2,6-Dimethylanisole

Dates

Last modified: 08-15-2023

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